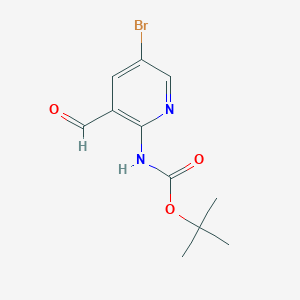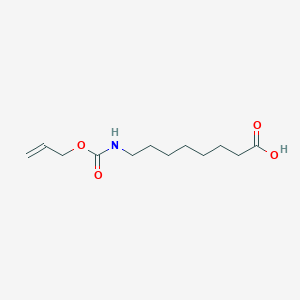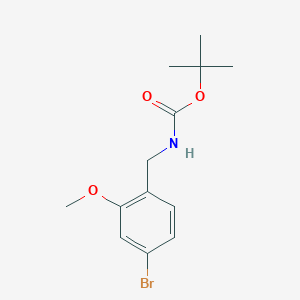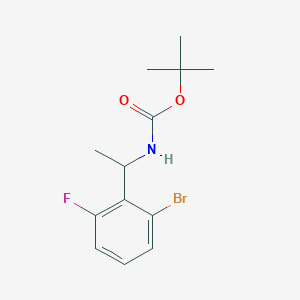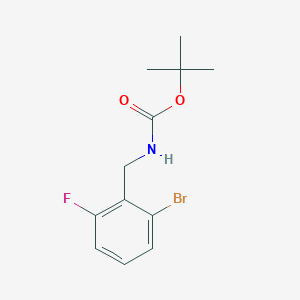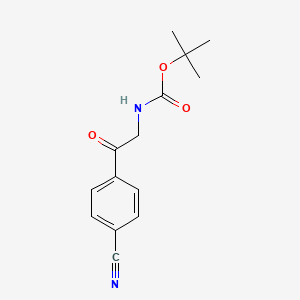
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of biocatalysts, such as ketoreductases, has also been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. These reactions are essential for modifying the compound’s structure to achieve desired properties for specific applications.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carboxylic acids or ketones. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with enzymes and receptors involved in neurotransmitter regulation. For example, in the synthesis of antidepressants, the compound’s derivatives inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (4-cyanophenyl)carbamate: This compound is structurally similar but lacks the oxoethyl group, which affects its reactivity and applications.
tert-Butyl (2-(4-cyanophenyl)-2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
Uniqueness
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in drug synthesis highlight its importance in scientific research .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-9-12(17)11-6-4-10(8-15)5-7-11/h4-7H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYVDUHBURKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
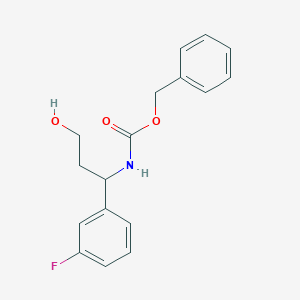

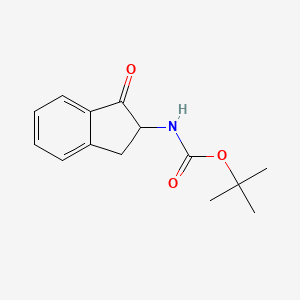

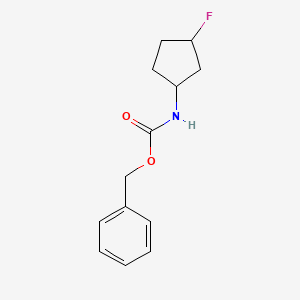
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)
